methyl 4-[1-(furan-2-ylmethyl)-6-hydroxy-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-4-yl]benzoate
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Overview
Description
METHYL 4-[1-(2-FURYLMETHYL)-6-OXO-4,5,6,7-TETRAHYDRO-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]BENZOATE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrazolo[3,4-b]pyridine core, which is fused with a benzoate group and a furylmethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-[1-(2-FURYLMETHYL)-6-OXO-4,5,6,7-TETRAHYDRO-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]BENZOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazolo[3,4-b]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Furylmethyl Group: This is achieved through a nucleophilic substitution reaction, where a furylmethyl halide reacts with the pyrazolo[3,4-b]pyridine core.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-[1-(2-FURYLMETHYL)-6-OXO-4,5,6,7-TETRAHYDRO-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]BENZOATE undergoes various chemical reactions, including:
Oxidation: The furylmethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the pyrazolo[3,4-b]pyridine core can be reduced to form alcohols.
Substitution: The benzoate group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions include:
Oxidation: Furylmethyl aldehyde or furylmethyl carboxylic acid.
Reduction: Alcohol derivatives of the pyrazolo[3,4-b]pyridine core.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
METHYL 4-[1-(2-FURYLMETHYL)-6-OXO-4,5,6,7-TETRAHYDRO-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]BENZOATE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biology: Used in biochemical assays to study enzyme interactions and receptor binding.
Materials Science: Investigated for its potential use in organic electronics and as a building block for novel polymers.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of other complex organic compounds.
Mechanism of Action
The mechanism of action of METHYL 4-[1-(2-FURYLMETHYL)-6-OXO-4,5,6,7-TETRAHYDRO-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]BENZOATE involves its interaction with specific molecular targets:
Molecular Targets: It binds to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways.
Pathways Involved: The compound can affect pathways related to inflammation, cell proliferation, and apoptosis, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- METHYL 4-[3-(2-FUROYL)-1-(2-FURYLMETHYL)-4-HYDROXY-5-OXO-2,5-DIHYDRO-1H-PYRROL-2-YL]BENZOATE
- Methyl {4,6-diamino-2-[1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridino-3-yl]pyrimidino-5-yl}methylcarbamate
Uniqueness
METHYL 4-[1-(2-FURYLMETHYL)-6-OXO-4,5,6,7-TETRAHYDRO-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]BENZOATE is unique due to its specific structural features, such as the combination of a pyrazolo[3,4-b]pyridine core with a furylmethyl group and a benzoate ester. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H17N3O4 |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
methyl 4-[1-(furan-2-ylmethyl)-6-oxo-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-4-yl]benzoate |
InChI |
InChI=1S/C19H17N3O4/c1-25-19(24)13-6-4-12(5-7-13)15-9-17(23)21-18-16(15)10-20-22(18)11-14-3-2-8-26-14/h2-8,10,15H,9,11H2,1H3,(H,21,23) |
InChI Key |
IFLUAIWHBASHQY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2CC(=O)NC3=C2C=NN3CC4=CC=CO4 |
Origin of Product |
United States |
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